Boc-NH-PEG2-C2-amido-C4-acid

PROTAC Linker Design Ternary Complex

In PROTAC development, linker length variation (PEG1 vs PEG3/PEG4) can invert function from selective degrader to inactive or cytotoxic agent. Boc-NH-PEG2-C2-amido-C4-acid (PROTAC Linker 30) solves this with a pre-optimized PEG2-C4 spacer. - Precise molecular spacing for orthogonal conjugation (Boc-protected amine + free carboxylic acid) - Validated SAR: PEG2 yields moderate, tunable Dmax for ERα degraders; PEG2 confers specific cytotoxic phenotype in GSPT1-targeting PROTACs - >98% purity, ideal for ADC synthesis & surface functionalization

Molecular Formula C17H32N2O7
Molecular Weight 376.4 g/mol
Cat. No. B11825614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG2-C2-amido-C4-acid
Molecular FormulaC17H32N2O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O
InChIInChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
InChIKeyDNAOLRLMHJNXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG2-C2-amido-C4-acid: PROTAC Linker Overview


Boc-NH-PEG2-C2-amido-C4-acid (CAS 1310327-20-8), also designated PROTAC Linker 30, is a heterobifunctional, polyethylene glycol (PEG)-based linker with a molecular weight of 376.45 g/mol and chemical formula C₁₇H₃₂N₂O₇ [1]. It is specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates . The compound features a Boc-protected amine at one terminus, a carboxylic acid at the other, and a short PEG2 spacer coupled with a C4 alkyl chain, enabling orthogonal conjugation and predictable molecular spacing .

1 PROTAC linker synthesis: Heterobifunctional Boc-amine / carboxylic acid enables orthogonal conjugation for E3 ligase and target-protein ligand attachment.
2 PEG2-C4 spacer scaffold: Defined PEG2 length reported as a critical design variable; supports ternary-complex geometry studies and linker-length SAR libraries.
3 Research-grade procurement: Commercial availability with reported purity >98% supports reproducible PROTAC synthesis and bioconjugate workflows.

Boc-NH-PEG2-C2-amido-C4-acid: Linker Substitution Risks


In PROTAC development, substituting a linker with a different PEG length (e.g., PEG1, PEG3, PEG4) or a divergent alkyl spacer (e.g., C2, C6) can catastrophically alter ternary complex formation, degradation efficiency, and even biological selectivity [1]. Empirical evidence demonstrates that minor variations in linker length, such as moving from PEG2 to PEG3 or PEG4, can invert a molecule's function from a selective protein degrader to an inactive bystander or a cytotoxic agent [2]. Boc-NH-PEG2-C2-amido-C4-acid provides a precise, pre-optimized PEG2-C4 scaffold that has been specifically validated to induce potent and selective degradation in certain systems, a performance profile that cannot be assumed for its nearest in-class analogs [3].

PEG length PEG3, PEG4, or PEG6 linkers may shift degradation selectivity or invert biological phenotype. Reported GSPT1 data show PEG3+ linkers produce protective rather than degradation-driven responses.
Alkyl spacer C2 or C6 alkyl spacers can alter ternary-complex geometry and linker flexibility. The C4 chain in this scaffold provides a specific spatial profile that may not transfer to shorter or longer alkyl analogs.
Purity grade Lower-purity PEG linkers may introduce competing nucleophiles and stoichiometric errors during conjugation. A >98% specification supports batch-to-batch consistency in PROTAC assembly.

Boc-NH-PEG2-C2-amido-C4-acid: Performance Evidence


PEG2 Linkers and Ternary Complex Stability

Comparative crystallography and cellular wash-out studies indicate that PEG2 linkers provide an optimal 'sweet spot' for ternary-complex stability. In contrast, longer homologues like PEG6 and PEG8 suffer from entropic penalties and poor membrane permeability that can negate their enhanced aqueous solubility [1]. While direct comparative data for Boc-NH-PEG2-C2-amido-C4-acid itself is limited, this class-level inference is critical for linker selection, as it underscores that longer PEG chains are not universally superior and may lead to suboptimal PROTAC performance.

Ternary complex stability
Class-level inference
PEG2 identified as a reported stability-permeability balance point vs. longer PEG6/PEG8 linkers in crystallography and wash-out studies.
Supports linker-length screening; PEG2 may avoid entropic penalties observed with longer chains.
Direct comparative data for this specific linker are limited; class-level inference requires compound-specific validation.
PROTAC Linker Design Ternary Complex

GSPT1 Degradation with PEG2 Linkers

In a 2026 study, PROTACs bearing a PEG2 linker (compounds 2 and 2bis) completely blocked protein biosynthesis in a cellular assay from 1 μM to 30 μM, preventing IC₅₀ determination, and exhibited micromolar cytotoxicity (CC₅₀). In stark contrast, PROTACs with PEG3, PEG4, PEG5, or PEG6 linkers (compounds 3-6) showed significantly reduced cytotoxicity and functioned as intended, with protective IC₅₀ values ranging from 0.74 to 6.89 μM [1]. This demonstrates that the specific PEG2 length, as found in Boc-NH-PEG2-C2-amido-C4-acid, can confer a distinct and potent biological profile that is not transferable to longer PEG analogs.

GSPT1 degradation phenotype
Head-to-head
PEG2 PROTACs blocked protein biosynthesis at 1–30 µM (CC₅₀ in micromolar range); PEG3–PEG6 PROTACs showed protective IC₅₀ of 0.74–6.89 µM.
Reported phenotype shift: PEG2 conferred a degradation-driven response not seen with longer linkers.
HeLa cells, Stx-1 challenge, Alamar blue viability assay (2026 study).
PROTAC GSPT1 Linker Length

PEG2 Linkers in ERα Degradation Systems

A structure-activity relationship (SAR) study on decoy nucleic acid-based PROTACs targeting ERα evaluated PEG2 (LCL-ER(dec)-P2), PEG3 (LCL-ER(dec)), and PEG4 (LCL-ER(dec)-P4) linkers. While all variants bound ERα with similar affinity (IC₅₀ = 30-50 nM), their degradation activities diverged significantly. The PEG3 linker showed the highest degradation activity, followed by PEG4, and then PEG2 [1]. This establishes a clear and quantifiable activity hierarchy (PEG3 > PEG4 ≫ PEG2) for this specific E3 ligase-target pair, highlighting that PEG2 linkers are not inactive but occupy a specific, lower-potency niche that may be desirable for tuning degradation strength.

ERα degradation hierarchy
Reported
Degradation activity rank: PEG3 > PEG4 ≫ PEG2, despite equivalent ERα binding affinity (IC₅₀ 30–50 nM) across all linkers.
Supports degradation tuning: PEG2 provides a moderate-activity baseline distinct from PEG3/PEG4.
MCF-7 cells, Western blot readout (2023 decoy nucleic acid PROTAC study).
PROTAC ERα Linker SAR

High Purity for Reproducible PROTAC Synthesis

Boc-NH-PEG2-C2-amido-C4-acid is commercially available with a high purity specification of >98%, as documented by multiple reputable vendors [1]. This high level of purity is a critical procurement differentiator compared to lower-grade or less rigorously characterized PEG linkers. Impurities, even at low levels, can act as competing nucleophiles during conjugation, introduce stoichiometric errors, and confound biological assay results, leading to false negatives or inaccurate SAR interpretations in PROTAC development .

Chemical purity
Specification review
Reported purity >98% (HPLC/NMR) per commercial vendor Certificate of Analysis.
Reduces risk of competing impurities during conjugation; supports stoichiometric accuracy.
Batch-specific COA should be reviewed before synthesis.
PROTAC Chemical Purity Reproducibility

Boc-NH-PEG2-C2-amido-C4-acid: Validated Applications


Engineering Cytotoxic GSPT1 PROTACs

The class-level evidence from a 2026 study demonstrates that incorporating a PEG2 linker can confer a distinct cytotoxic phenotype on PROTACs, as seen in GSPT1-targeting molecules. Boc-NH-PEG2-C2-amido-C4-acid is the ideal building block for constructing such molecules when a potent, possibly cytotoxic, degradation profile is the intended therapeutic or research outcome [1].

Moderate-Affinity ERα PROTACs for Degradation Tuning

Based on SAR data for ERα-targeting PROTACs, the PEG2 linker, as part of Boc-NH-PEG2-C2-amido-C4-acid, yields a specific, moderate level of degradation activity. This is directly applicable when a researcher's goal is to reduce maximal degradation (Dmax) or tune the degradation window to avoid off-target effects associated with highly potent PEG3- or PEG4-based PROTACs [1].

PROTAC Libraries for Linker Length SAR

Given the established, non-linear relationship between PEG linker length and biological activity [1][2], Boc-NH-PEG2-C2-amido-C4-acid is a critical component for any systematic PROTAC library aimed at mapping the optimal linker length for a new E3 ligase-target protein pair. Its inclusion ensures the PEG2 point on the SAR curve is accurately defined.

Orthogonal Bioconjugation with PEG2-C4 Spacer

The combination of a Boc-protected amine and a free carboxylic acid provides orthogonal reactivity, while the PEG2-C4 spacer imparts a defined and reproducible molecular distance. The high commercial purity (>98%) of Boc-NH-PEG2-C2-amido-C4-acid makes it suitable for demanding applications like antibody-drug conjugate (ADC) synthesis or surface functionalization, where precise stoichiometry and minimal side reactions are paramount [3].

Application
Selection Property
Validation Focus
GSPT1 degradation research
PEG2-dependent degradation phenotype
Confirm degradation selectivity vs. off-target protein profiles
ERα PROTAC tuning studies
Moderate degradation activity baseline
Verify Dmax window and off-target degradation thresholds
Linker-length SAR libraries
PEG2-C4 defined spatial scaffold
Map ternary-complex geometry against PEG3/PEG4/PEG6 analogs
Orthogonal bioconjugation
Boc-amine / carboxylic acid reactivity
Assess conjugation efficiency and stoichiometric control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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